Saccharin

Thermal Stability Food Processing High-Temperature Applications

Select Saccharin (CAS 81-07-2) for applications requiring extreme thermal processing where aspartame fails. Its >226°C melting point ensures sweetening integrity in baked goods and retort canning. In EU/Asian markets, leverage the 1:10 saccharin-cyclamate blend for a cost-effective, clean sweetness profile by neutralizing the bitter aftertaste. For pharmaceuticals, its non-cariogenic nature and fluoride compatibility make it the superior, low-cost excipient for oral care formulations over sucralose.

Molecular Formula C7H5NO3S
Molecular Weight 183.19 g/mol
CAS No. 81-07-2
Cat. No. B028170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaccharin
CAS81-07-2
Synonyms1,2-Benzisothiazol-3(2H)-one 1,1-Dioxide;  1,2-Dihydro-2-ketobenzisosulfonazole;  Benzoic Sulfimide;  o-Benzosulfimide;  Benzosulfimide;  Garantose;  Glucid;  Gluside;  NSC 5349;  Saccharimide;  o-Sulfobenzimide; 
Molecular FormulaC7H5NO3S
Molecular Weight183.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NS2(=O)=O
InChIInChI=1S/C7H5NO3S/c9-7-5-3-1-2-4-6(5)12(10,11)8-7/h1-4H,(H,8,9)
InChIKeyCVHZOJJKTDOEJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 75 °F (NTP, 1992)
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
1 G SOL IN 2.6 ML WATER, 4.7 ML ALC /CALCIUM SALT/.
FREELY SOL IN WATER. /AMMONIUM SALT/
Slightly soluble in benzene, ethyl ether, chloroform;  soluble in acetone, ethanol
Slightly soluble in deuterated dimethylsulfoxide
1 g dissolves 31 mL alcohol, 12 mL acetone, and in about 50 mL glycerol;  freely soluble in solution of alkali carbonates;  slightly soluble in chloroform, ether
Soluble in amyl acetate, ethyl acetate
For more Solubility (Complete) data for SACCHARIN (7 total), please visit the HSDB record page.
4 mg/mL at 25 °C

Saccharin (CAS 81-07-2) Procurement Guide: Understanding the Oldest High-Intensity Sweetener


Saccharin (CAS 81-07-2), chemically 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, is the first-discovered (1879) high-intensity artificial sweetener, belonging to the sulfimide class [1]. It is characterized by a sweetness potency 200–700× that of sucrose, zero caloric contribution, and a well-documented bitter/metallic aftertaste at higher concentrations [2]. Saccharin is approved as a food additive (E954) by major global regulatory bodies, including the FDA and EFSA, though acceptable daily intake (ADI) values differ regionally (FDA: 15 mg/kg bw/day; EFSA: 5–9 mg/kg bw/day) [3].

Why Saccharin Cannot Be Arbitrarily Substituted: Key Performance Differentiators for Industrial Procurement


Within the class of high-intensity sweeteners (e.g., aspartame, acesulfame K, sucralose, cyclamate), direct one-to-one substitution is scientifically unjustified due to divergent physicochemical and sensory performance profiles. Each compound exhibits distinct thermal degradation thresholds, solubility characteristics in various salt forms, and dose-response relationships for off-tastes. Specifically, saccharin's unique combination of extreme thermal stability (melting point >226°C) [1] and a concentration-dependent bitter aftertaste [2] dictates that its use is optimal only where heat processing is required and bitterness can be mitigated via blending or low concentrations. Conversely, selecting saccharin for a cold-fill, clean-taste application would lead to unacceptable sensory outcomes, as evidenced by comparative sensory profiling [3].

Saccharin vs. Alternatives: Quantified Evidence for Scientific and Industrial Selection


Thermal Stability Superiority of Saccharin vs. Aspartame and Cyclamate

Thermogravimetric analysis demonstrates that sodium saccharin possesses significantly higher thermal stability than aspartame and cyclamate. Sodium saccharin exhibits a melting point of 364°C and an initial decomposition temperature of 466°C under nitrogen, whereas aspartame begins decomposing at 158°C and cyclamate at approximately 170°C [1]. This allows saccharin to retain sweetness integrity in baked goods and heat-sterilized products, where aspartame degrades and cyclamate suffers sweetness loss [2].

Thermal Stability Food Processing High-Temperature Applications

Concentration-Dependent Bitterness: A Definitive Sensory Limitation

Unlike aspartame and sucralose, which maintain predominantly sweet profiles, saccharin's bitterness is intrinsic and concentration-dependent. Purification studies confirm bitterness and aftertaste are true properties of saccharin and cannot be removed [1]. In aqueous solutions, saccharin exhibits significantly higher off-flavor intensity (bitter/metallic) compared to aspartame and sucrose, with the bitterness becoming disproportionate above 3 mM concentrations [2].

Sensory Science Taste Masking Formulation

Solubility: Sodium vs. Calcium Salts and Free Acid Form

The free acid form of saccharin (CAS 81-07-2) is sparingly water-soluble (0.2% at 20°C, or ~3.3 g/L at 20°C), limiting its direct use in aqueous systems [1]. In contrast, its sodium salt is freely soluble (100% at 20°C, or 1 g in 1.2 mL water), while the calcium salt offers intermediate solubility (37% at 20°C) with reduced aftertaste [2]. This salt-dependent solubility profile dictates formulation choices, unlike sucralose or acesulfame K, which are inherently highly water-soluble without salt conversion [3].

Solubility Salt Form Formulation

Regulatory ADI Variability: FDA vs. EFSA

Acceptable Daily Intake (ADI) values for saccharin differ between the FDA (15 mg/kg bw/day) and EFSA (5 mg/kg bw/day as per earlier standard, with a 2024 re-evaluation raising it to 9 mg/kg bw/day) [1]. This contrasts with aspartame (FDA 50, EFSA 40) and sucralose (FDA 5, EFSA 4), where the regulatory disparity is proportionally smaller [2]. Additionally, cyclamate remains banned by the FDA, a critical procurement differentiator for U.S. market access [3].

Regulatory Compliance ADI Global Markets

Saccharin Application Scenarios: Where the Evidence Supports Selection


High-Temperature Processed Foods (Baked Goods, Canned Products)

Saccharin's exceptional thermal stability (decomposition temperature >400°C) makes it the sweetener of choice for baked goods, retort canning, and extrusion processes where aspartame would degrade and cyclamate loses potency. Its sodium salt form ensures uniform distribution in doughs and batters, maintaining sweetness throughout the thermal cycle [1].

Cost-Sensitive Industrial Blends with Cyclamate

In markets where cyclamate is approved (EU, Asia), the classic saccharin-cyclamate blend (often 1:10 ratio) leverages cyclamate's bitter-masking effect to produce a clean, high-intensity sweetness profile at minimal cost. Saccharin provides the potency backbone, while cyclamate smooths the sensory profile [2].

Pharmaceutical Excipient and Oral Care Products

Saccharin sodium is widely used as a non-cariogenic sweetener in toothpaste, mouthwash, and chewable tablets. Its high stability in solid dosage forms and compatibility with fluoride and other active ingredients, combined with low cost per sweetness unit, makes it a preferred excipient over more expensive alternatives like sucralose or aspartame [3].

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